ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Description
Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The compound belongs to the class of triazatricyclo compounds characterized by intricate nitrogen-containing heterocycles. Its structural complexity is reflected in its molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C26H28N4O4 |
Molecular Weight | 420.46 g/mol |
The compound's structure includes multiple functional groups that contribute to its chemical reactivity and biological activity.
Research indicates that the biological effects of this compound are primarily mediated through its interaction with specific enzymes and cellular pathways. In particular:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes critical in metabolic pathways. For instance, studies have shown that derivatives of benzofuran compounds can inhibit α-glucosidase activity, leading to potential applications in managing diabetes by controlling blood sugar levels .
- Cytotoxicity : The cytotoxic effects of this compound have been tested against various cancer cell lines. Results indicated that certain derivatives exhibit significant cytotoxicity without affecting normal cells at concentrations below 150 µM .
In Vitro Studies
- α-Glucosidase Inhibition :
-
Cytotoxic Activity :
- A selection of compounds was tested for cytotoxicity against the 3T3 cell line using the MTT assay:
These results indicate a promising safety profile for further development .Compound Cytotoxicity (IC50 µM) 8e >150 8l >150 8f >150 8n >150
Molecular Docking Studies
Molecular docking simulations have elucidated the binding modes of these compounds within the active sites of target enzymes. For example, the most potent inhibitors were shown to stabilize enzyme domains effectively, suggesting a strong interaction that could be exploited for therapeutic purposes .
Case Studies and Applications
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antidiabetic Agents : The ability to inhibit α-glucosidase suggests that this compound could be developed as an antidiabetic medication aimed at controlling postprandial blood glucose levels.
- Anticancer Therapeutics : Given its cytotoxic properties against cancer cell lines while sparing normal cells, further exploration into its use as an anticancer agent is warranted.
Properties
Molecular Formula |
C26H22N4O6 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
ethyl 6-(1-benzofuran-2-carbonylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H22N4O6/c1-3-35-26(33)18-15-17-22(27-21-10-6-7-11-29(21)25(17)32)30(12-13-34-2)23(18)28-24(31)20-14-16-8-4-5-9-19(16)36-20/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI Key |
SUNPENJCMBTQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC5=CC=CC=C5O4)CCOC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.